molecular formula C17H16FN3O2 B2784591 3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1428355-57-0

3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2784591
CAS No.: 1428355-57-0
M. Wt: 313.332
InChI Key: OPYYGZAOHLJVMI-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a furan ring, and a pyrazole core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrazole intermediate.

    Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.

    Formation of the carboxamide group: This final step typically involves the reaction of the amine group on the pyrazole with a carboxylic acid derivative or an acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group (if present) on the fluorophenyl ring can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or thiourea.

Major Products

    Oxidation: Furanones or other oxygenated furan derivatives.

    Reduction: Amino derivatives of the fluorophenyl ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site or alter receptor function by interacting with its ligand-binding domain. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-bromophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a bromine atom instead of fluorine.

    3-(4-methylphenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents. This can enhance its biological activity and make it a more potent compound in certain applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[2-(furan-3-yl)ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-21-16(17(22)19-8-6-12-7-9-23-11-12)10-15(20-21)13-2-4-14(18)5-3-13/h2-5,7,9-11H,6,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYYGZAOHLJVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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